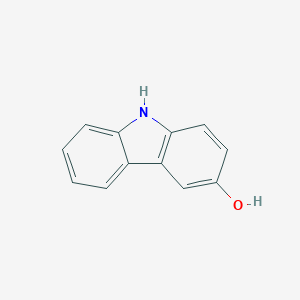

9H-咔唑-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

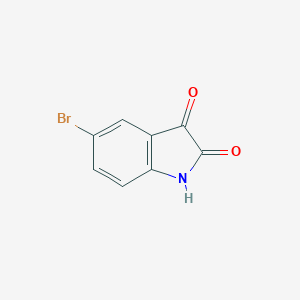

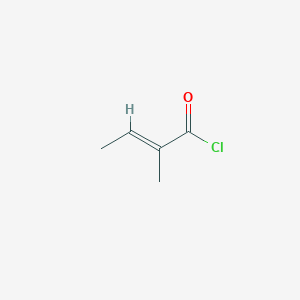

9H-Carbazol-3-ol is a derivative of carbazole, a heterocyclic aromatic organic compound. It is one of the hydroxylated metabolites of 9H-carbazole, which can be produced by the action of biphenyl-utilizing bacteria . Carbazoles and their derivatives are known for their utility in various pharmacological applications and are also valuable in material science, medicinal chemistry, and supramolecular chemistry .

Synthesis Analysis

The synthesis of 9H-carbazoles can be achieved through several methods. One approach involves the photostimulated S(RN)1 substitution reaction with diarylamines as starting substrates, which can be obtained via Pd-catalyzed Buchwald-Hartwig reactions or Cu-catalyzed reactions . Another method includes a "transition-metal-free" synthesis using photostimulated SRN1 substitution reactions of 2′-halo[1,1′-biphenyl]-2-amines under mild conditions . Additionally, a high yielding and scalable procedure has been developed for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be hydrolyzed to yield 9H-carbazole-3,6-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of 9H-carbazoles can be elucidated using techniques such as X-ray crystallography. For instance, the structure of a 9-(pyridin-2-yl)-9H-carbazole palladacycle intermediate was confirmed by this method . The crystal structure of 3-benzothiazole-9-ethyl carbazole, a related compound, was determined to belong to the orthorhombic crystal system with specific cell parameters .

Chemical Reactions Analysis

9H-carbazoles can undergo various chemical reactions, including ortho-arylation via palladium(II)-catalyzed C–H bond activation . The process shows functional group tolerance and involves key intermediates like palladacycles. The directing group in this reaction, pyridinyl, can be removed, demonstrating the versatility of the synthetic approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-carbazoles and their derivatives are diverse. For example, poly(3,9-carbazole) and low-molar-mass glass-forming carbazole compounds exhibit glass transition temperatures ranging from 35 to 157 °C and ionization potentials between 5.45 to 5.97 eV . The oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers display tunable lower critical solution temperatures in water, indicating their thermoresponsive nature . The fluorescence spectra of 3-benzothiazole-9-ethyl carbazole with bovine serum albumin (BSA) suggest potential applications in bioimaging .

科学研究应用

Biotransformation and Derivative Synthesis

9H-Carbazol-3-ol 是由双苯利用细菌产生的重要代谢产物,这些细菌已被研究其将9H-咔唑转化为包括9H-咔唑-3-醇在内的各种羟基代谢物的能力。这一过程对于获得具有潜在药理应用的9H-咔唑不同衍生物至关重要。这种细菌生物转化不仅已针对9H-咔唑进行了分析,还针对其结构类似物,从而发现了具有潜在生物活性的新化合物 (Waldau et al., 2009) (Waldau et al., 2009)。

抗菌和抗癌活性

已合成9H-咔唑衍生物并评估其抗菌活性,展示了这些化合物在开发新的抗菌和抗真菌剂方面的潜力。从9H-咔唑制备的特定衍生物表现出显著的抗菌性能,突显了基于9H-咔唑化合物在治疗感染中的治疗潜力 (Salih et al., 2016)。此外,某些9H-咔唑衍生物已显示出对癌细胞系的细胞毒活性,表明它们在癌症治疗中的潜在用途 (Caruso et al., 2012)。

材料科学和光电子学

在材料科学和光电子学领域,9H-咔唑-3-醇衍生物已被用作开发具有高三重态能量的新型材料的构建模块,适用于用作蓝色磷光有机发光二极管(OLED)中的主体材料。这些材料表现出高玻璃转变温度、热稳定性,并以其在OLED应用中实现高设备效率和亮度的能力而闻名 (Tsai et al., 2009)。

荧光传感

此外,9H-咔唑-3-醇衍生物已被研究其荧光传感特性,特别是在环境保护、生物传感和毒素检测方面。已制备新型聚苯胺衍生物以展示在检测酸和胺时具有出色的荧光特性,扩展了这些材料在多功能化学传感器中的应用范围 (Qian et al., 2019)。

安全和危害

未来方向

属性

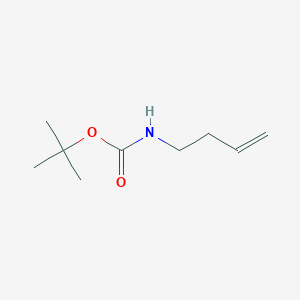

IUPAC Name |

9H-carbazol-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKXHZSORLSPCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224387 |

Source

|

| Record name | 3-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazol-3-ol | |

CAS RN |

7384-07-8 |

Source

|

| Record name | 3-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)